2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Mechanism of Action
Target of Action
It is known that this compound can be used to prepare a compound that acts as a poly (adp-ribose) polymerase (parp) inhibitor .
Mode of Action
Given its potential use in the synthesis of a parp inhibitor, it may interact with the parp enzyme, preventing it from repairing damaged dna in cells .
Biochemical Pathways
The compound potentially affects the DNA repair pathway by inhibiting the action of PARP, an enzyme crucial for repairing single-strand DNA breaks . By inhibiting PARP, the compound may cause the accumulation of DNA damage, leading to cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action, given its potential role as a precursor to a PARP inhibitor, could be the induction of cell death due to the accumulation of unrepaired DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 80-120°C to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Solvent selection and purification techniques such as recrystallization or chromatography are crucial to obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
- 2-Amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Uniqueness
2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to its non-benzylated analogs.
Properties
IUPAC Name |
2-amino-6-benzyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-14-16-12-6-7-18(9-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQQOAWCNPMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403107 |
Source
|
Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-52-3 |
Source
|
Record name | 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in the development of antifolate drugs?
A1: This compound serves as a crucial starting material in the synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogs, which exhibit antifolate activity. [] Researchers have explored modifications to this core structure, particularly at the 6-position, to develop compounds with enhanced potency and selectivity against target enzymes like dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. [] The benzyl group in this compound can be easily modified, allowing for the introduction of various substituents to explore structure-activity relationships.
Q2: Can you describe an improved method for synthesizing 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as highlighted in the research?
A2: Yes, the research outlines an improved synthesis involving several steps:
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